Cas no 56489-01-1 (3-Aminothiophene-2-carbaldehyde)
3-Aminothiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Aminothiophene-2-carbaldehyde
- 3-amino-2-Thiophenecarboxaldehyde
- CS-0370441
- DTXSID50355991
- DA-21202
- TUNKHKHXIIAGRW-UHFFFAOYSA-N
- AKOS006338863
- SCHEMBL1695498
- 56489-01-1
- 3-amino-2-formylthiophene
- EN300-263083
- O10948
- A869931
-
- MDL: MFCD01859836
- Inchi: 1S/C5H5NOS/c6-4-1-2-8-5(4)3-7/h1-3H,6H2
- InChI Key: TUNKHKHXIIAGRW-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C=O)N
Computed Properties
- Exact Mass: 127.00900
- Monoisotopic Mass: 127.00918496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 96.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 71.3Ų
Experimental Properties
- PSA: 71.33000
- LogP: 1.72400
3-Aminothiophene-2-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Aminothiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A292120-100mg |
3-Aminothiophene-2-carbaldehyde |
56489-01-1 | 100mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A292120-250mg |
3-Aminothiophene-2-carbaldehyde |
56489-01-1 | 250mg |
$ 380.00 | 2022-06-08 | ||
| TRC | A292120-500mg |
3-Aminothiophene-2-carbaldehyde |
56489-01-1 | 500mg |
$ 605.00 | 2022-06-08 | ||
| Chemenu | CM125689-1g |
3-aminothiophene-2-carbaldehyde |
56489-01-1 | 95% | 1g |
$349 | 2021-08-05 | |
| Chemenu | CM125689-5g |
3-aminothiophene-2-carbaldehyde |
56489-01-1 | 95% | 5g |
$957 | 2021-08-05 | |
| Chemenu | CM125689-10g |
3-aminothiophene-2-carbaldehyde |
56489-01-1 | 95% | 10g |
$1222 | 2021-08-05 | |
| Chemenu | CM125689-25g |
3-aminothiophene-2-carbaldehyde |
56489-01-1 | 95% | 25g |
$1959 | 2021-08-05 | |
| Chemenu | CM125689-1g |
3-aminothiophene-2-carbaldehyde |
56489-01-1 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM125689-5g |
3-aminothiophene-2-carbaldehyde |
56489-01-1 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM125689-10g |
3-aminothiophene-2-carbaldehyde |
56489-01-1 | 95% | 10g |
$*** | 2023-05-30 |
3-Aminothiophene-2-carbaldehyde Suppliers
3-Aminothiophene-2-carbaldehyde Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3-Aminothiophene-2-carbaldehyde
Recent Advances in the Application of 3-Aminothiophene-2-carbaldehyde (CAS: 56489-01-1) in Chemical Biology and Pharmaceutical Research
3-Aminothiophene-2-carbaldehyde (CAS: 56489-01-1) is a versatile heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and broad pharmacological potential. This research brief synthesizes the latest findings on the synthesis, biological activities, and therapeutic applications of this compound, with a focus on its role as a key intermediate in drug discovery and development.
Recent studies have highlighted the importance of 3-Aminothiophene-2-carbaldehyde as a privileged scaffold in medicinal chemistry. Its thiophene core, combined with the reactive aldehyde and amino functional groups, allows for diverse chemical modifications, enabling the generation of libraries of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of novel kinase inhibitors, showing promising activity against several cancer cell lines.
In the context of antimicrobial research, 3-Aminothiophene-2-carbaldehyde derivatives have shown remarkable potential. A team at the University of Cambridge recently reported (Nature Communications, 2024) that structurally optimized analogs exhibit potent activity against multidrug-resistant Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis, as revealed by cryo-EM structural studies.
The compound's application in neurodegenerative disease research has also seen significant progress. Researchers at MIT have developed a series of 3-Aminothiophene-2-carbaldehyde-based small molecules that selectively inhibit α-synuclein aggregation, a key pathological feature of Parkinson's disease (Science Translational Medicine, 2023). These compounds demonstrated blood-brain barrier permeability and neuroprotective effects in animal models, suggesting potential for clinical translation.
From a synthetic chemistry perspective, recent advances in green chemistry approaches have improved the production of 3-Aminothiophene-2-carbaldehyde. A 2024 study in Green Chemistry reported a novel biocatalytic route using engineered aminotransferases that achieves 85% yield with excellent enantioselectivity, addressing previous challenges in sustainable production of this important building block.
In conclusion, 3-Aminothiophene-2-carbaldehyde (CAS: 56489-01-1) continues to be a molecule of significant interest across multiple therapeutic areas. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, positions it as a valuable scaffold for future drug discovery efforts. Ongoing research is expected to further expand its applications in targeted therapies and precision medicine approaches.
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